molecular formula C16H16N4O3S B10872062 Ethyl 4-({[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}amino)benzoate

Ethyl 4-({[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}amino)benzoate

Cat. No.: B10872062
M. Wt: 344.4 g/mol
InChI Key: HYUQYZFLEVHHEW-UHFFFAOYSA-N
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Description

ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridylcarbonyl group, a hydrazino group, and a carbothioyl group attached to an ethyl benzoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-pyridylcarbonyl chloride: This is achieved by reacting 4-pyridinecarboxylic acid with thionyl chloride under reflux conditions.

    Formation of hydrazide: The 4-pyridylcarbonyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Coupling with ethyl 4-aminobenzoate: The hydrazide is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylcarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of reduced hydrazino derivatives.

    Substitution: Formation of substituted derivatives at the pyridylcarbonyl group.

Scientific Research Applications

ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The pyridylcarbonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazino and carbothioyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-({[2-(2-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE
  • ETHYL 4-({[2-(2-THIENYLACETYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE

Uniqueness

ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of the 4-pyridylcarbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 4-({[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazine moiety linked to a pyridine ring and a benzoate group. Its structural formula can be represented as follows:

C16H16N4O2S\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This compound is synthesized through the reaction of ethyl 4-aminobenzoate with 2-(pyridin-4-ylcarbonyl)hydrazine in the presence of carbon disulfide, leading to the formation of the thioamide linkage.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazone derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Hydrazone AS. aureus32 µg/mL
Hydrazone BE. coli64 µg/mL
Ethyl CompoundPseudomonas aeruginosa16 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated notable scavenging activity comparable to standard antioxidants such as ascorbic acid .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like xanthine oxidase, which plays a role in oxidative stress .
  • Cellular Uptake : The hydrazine moiety facilitates cellular penetration, enhancing the bioavailability of the compound in target tissues.
  • Reactive Oxygen Species (ROS) Scavenging : The presence of electron-donating groups in the structure allows for effective neutralization of ROS, contributing to its antioxidant properties.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of a series of hydrazone derivatives, including those structurally related to this compound). The findings indicated that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 8 µg/mL against resistant strains .

Investigation into Antioxidant Properties

In another study focusing on antioxidant activity, compounds derived from similar hydrazone structures were tested for their ability to reduce oxidative stress in cellular models. The results confirmed that these compounds could significantly lower oxidative damage markers, suggesting a protective role against cellular aging and disease .

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-[(pyridine-4-carbonylamino)carbamothioylamino]benzoate

InChI

InChI=1S/C16H16N4O3S/c1-2-23-15(22)12-3-5-13(6-4-12)18-16(24)20-19-14(21)11-7-9-17-10-8-11/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,24)

InChI Key

HYUQYZFLEVHHEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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